molecular formula C10H17NO2 B13509624 Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 864185-81-9

Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B13509624
CAS No.: 864185-81-9
M. Wt: 183.25 g/mol
InChI Key: BFZUEHILBXRWGT-IWSPIJDZSA-N
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Description

Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom and four carbons in a pentagonal ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be achieved through several methods. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of catalytic amounts of iron (III) chloride in water allows for the synthesis of N-substituted pyrroles under mild reaction conditions . This method is both practical and economical, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrrole ring, which is known for its reactivity.

Common Reagents and Conditions: Common reagents used in these reactions include boronic acids, diols, and primary amines. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines provides N-substituted pyrroles . The reaction proceeds at room temperature with an O2 balloon as the oxidant, using commercially available materials as the substrates and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids results in substituted pyrroles in excellent yields .

Scientific Research Applications

Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, this compound has industrial applications, such as in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be compared with other similar compounds, such as ethyl (1R,3aS,6aR)-4,4-difluorooctahydrocyclopenta[c]pyrrole-1-carboxylate . While both compounds share a similar core structure, the presence of different substituents can significantly affect their chemical properties and reactivity. The unique features of this compound, such as its specific substituents and stereochemistry, contribute to its distinct behavior in various chemical and biological contexts.

Properties

CAS No.

864185-81-9

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (3R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1

InChI Key

BFZUEHILBXRWGT-IWSPIJDZSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2CCC[C@@H]2CN1

Canonical SMILES

CCOC(=O)C1C2CCCC2CN1

Origin of Product

United States

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